molecular formula C8H16N2O2 B13287195 2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide

2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide

Cat. No.: B13287195
M. Wt: 172.22 g/mol
InChI Key: HOJCMCLEAWJYBD-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide typically involves the reaction of pyrrolidine with a suitable precursor, such as 2-hydroxypropanamide. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to various biochemical effects. The pyrrolidine ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide is unique due to the presence of the pyrrolidine ring, which enhances its stability and reactivity compared to simpler amides.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide

InChI

InChI=1S/C8H16N2O2/c1-6(11)8(12)10-5-7-2-3-9-4-7/h6-7,9,11H,2-5H2,1H3,(H,10,12)

InChI Key

HOJCMCLEAWJYBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCNC1)O

Origin of Product

United States

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